molecular formula C10H22N2O2S B2355929 3-{[2-(Diethylamino)ethyl]amino}-1lambda6-thiolane-1,1-dione CAS No. 863669-68-5

3-{[2-(Diethylamino)ethyl]amino}-1lambda6-thiolane-1,1-dione

Cat. No.: B2355929
CAS No.: 863669-68-5
M. Wt: 234.36
InChI Key: JDGBZZMJOOCQCG-UHFFFAOYSA-N
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Description

3-{[2-(Diethylamino)ethyl]amino}-1lambda6-thiolane-1,1-dione is a sulfolane-derived compound featuring a five-membered thiolane ring with two sulfonyl groups (1,1-dione) and a tertiary amine substituent at position 3. The substituent, [2-(diethylamino)ethyl]amino, consists of a diethylamino group connected via an ethyl chain to the amino group attached to the thiolane core.

Molecular Formula: C₁₀H₂₃N₂O₂S
Molecular Weight: ~235.07 g/mol

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N',N'-diethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2S/c1-3-12(4-2)7-6-11-10-5-8-15(13,14)9-10/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGBZZMJOOCQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1CCS(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Diethylamino)ethyl]amino}-1lambda6-thiolane-1,1-dione typically involves the reaction of diethylamine with a suitable thiolane precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(Diethylamino)ethyl]amino}-1lambda6-thiolane-1,1-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.

    Substitution: The diethylaminoethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution Reactions: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted thiolane compounds depending on the nucleophile used.

Scientific Research Applications

Organic Chemistry

This compound serves as a versatile reagent in organic synthesis. It acts as a building block for constructing more complex molecules due to its unique thiolane ring structure and diethylaminoethyl group. These features allow it to participate in various chemical reactions such as oxidation, reduction, and substitution.

  • Oxidation Reactions : Can form sulfoxides or sulfones using agents like hydrogen peroxide.
  • Reduction Reactions : Can be reduced to yield thiolane derivatives using reducing agents like sodium borohydride.
  • Substitution Reactions : The diethylaminoethyl group can be replaced by other functional groups under appropriate conditions .

Biological Research

The biological activity of this compound has been a subject of investigation for its potential therapeutic properties. Studies have indicated that it may interact with various biomolecules, modulating their activity which could lead to potential applications in drug development.

  • Therapeutic Potential : Investigated for its role as a precursor in synthesizing biologically active compounds.
  • Biological Interactions : Its diethylaminoethyl group is hypothesized to interact with specific receptors or enzymes, influencing biological pathways .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its pharmacological properties. Its unique structure allows researchers to evaluate its effectiveness as a drug candidate.

  • Drug Development : Potential use in creating new therapeutic agents targeting specific diseases.
  • Bioactivity Studies : Ongoing research into its antioxidant and anti-inflammatory properties suggests it may have beneficial effects in treating various conditions .

Case Studies and Research Findings

Research has highlighted the compound's potential in various applications:

  • A study conducted on the antioxidant properties of thiophene derivatives found that compounds similar to this compound exhibited significant inhibition of free radical-induced lipid oxidation .
  • Another investigation focused on the compound's interaction with adenosine receptors showed promising results in modulating receptor activity, indicating potential use in neurological disorders .

Mechanism of Action

The mechanism of action of 3-{[2-(Diethylamino)ethyl]amino}-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group can interact with various receptors or enzymes, modulating their activity. The thiolane ring may also play a role in the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in substituent groups attached to the thiolane or thiazolidine-1,1-dione core. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparisons
Compound Name (Core + Substituent) Molecular Formula Molecular Weight (g/mol) Key Substituent Features
3-{[2-(Diethylamino)ethyl]amino}-1λ⁶-thiolane-1,1-dione C₁₀H₂₃N₂O₂S 235.07 Tertiary amine (diethylaminoethyl); moderate lipophilicity; potential for salt formation
3-(2-Aminoethyl)-1λ⁶-thiolane-1,1-dione hydrochloride C₆H₁₄ClNO₂S 199.70 Primary amine (aminoethyl); hydrochloride salt enhances aqueous solubility
3-[(4-Methoxyphenyl)amino]-1λ⁶-thiolane-1,1-dione C₁₁H₁₅NO₃S 241.31 Aromatic substituent (4-methoxyphenyl); electron-donating methoxy group increases polarity
3-({2-[Bis(isopropyl)amino]ethyl}amino)-1λ⁶-thiolane-1,1-dione dihydrochloride C₁₂H₂₈Cl₂N₂O₂S ~336.99 Bulky bis(isopropyl)amino group; dihydrochloride salt improves solubility and stability
2-{3-[1-(Methylamino)ethyl]phenyl}-1λ⁶,2-thiazolidine-1,1-dione C₁₂H₁₈N₂O₂S 278.35 Thiazolidine core with aromatic phenyl group; methylaminoethyl enhances rigidity
4-{2-[3-(Aminomethyl)phenoxy]ethyl}-1λ⁶-thiomorpholine-1,1-dione C₁₃H₂₀N₂O₃S 284.37 Phenoxyethyl linker with aminomethyl group; ether linkage may influence metabolic stability

Key Comparative Insights

Lipophilicity and Solubility: The target compound’s diethylamino group increases lipophilicity compared to the primary amine in 3-(2-aminoethyl)-thiolane-1,1-dione hydrochloride . However, the hydrochloride salt in the latter enhances solubility, making it more suitable for aqueous formulations.

Steric Effects: The bis(isopropyl)amino substituent in introduces significant steric hindrance, which may reduce binding affinity to compact enzymatic pockets but increase metabolic stability by shielding reactive sites.

Electronic and Aromatic Interactions :

  • Aromatic substituents (e.g., 4-methoxyphenyl in and phenyl in ) enable π-π stacking with biological targets, a feature absent in the aliphatic tertiary amine of the target compound.

Salt Formation and Stability: Hydrochloride salts () improve stability and shelf-life compared to free bases.

Biological Activity

3-{[2-(Diethylamino)ethyl]amino}-1lambda6-thiolane-1,1-dione, also known as dihydrochloride salt (CAS No. 2126178-81-0), is a compound that has garnered attention for its unique structure and potential biological activities. This compound features a thiolane ring and a diethylaminoethyl group, which contribute to its reactivity and biological interactions.

  • Molecular Formula : C10H22N2O2S
  • Molecular Weight : 234.3589 g/mol
  • CAS Number : 863669-68-5

Synthesis

The synthesis of this compound typically involves the reaction of diethylamine with a suitable thiolane precursor, often under conditions that include solvents like dichloromethane or ethanol. The process may require heating and purification techniques such as recrystallization or chromatography to achieve high purity levels .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The diethylaminoethyl group can modulate the activity of various receptors and enzymes, while the thiolane ring enhances the compound's reactivity and binding properties .

Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds related to this compound. For instance, a study evaluated novel derivatives for their antifungal properties against several phytopathogenic fungi. The results indicated that certain derivatives displayed moderate to potent antifungal activity, with one compound achieving an EC50 value significantly lower than that of established fungicides like boscalid .

Study 1: Antifungal Evaluation

In a comparative study, various compounds were synthesized and tested for antifungal activity at a concentration of 50 µg/mL. One derivative exhibited an inhibitory rate of 67-89% against eight different fungal strains. Notably, it also showed higher succinate dehydrogenase inhibition compared to boscalid (IC50 = 3.38 µM vs. IC50 = 7.02 µM) suggesting potential as a lead compound for new fungicides .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis was conducted to understand how modifications to the thiolane structure affect biological activity. This involved creating a 3D-QSAR model that helped elucidate the relationship between chemical structure and biological efficacy, guiding further development of more effective antifungal agents .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-{[2-(Dimethylamino)ethyl]amino}-1lambda6-thiolane-1,1-dioneDimethyl group instead of diethylModerate antifungal
3-{[2-(Pyrrolidino)ethyl]amino}-1lambda6-thiolane-1,1-dionePyrrolidine ringLimited data available
3-{[2-(Morpholino)ethyl]amino}-1lambda6-thiolane-1,1-dioneMorpholine ringPotentially lower activity

This table illustrates how variations in the amino group influence the biological activity of thiolane derivatives.

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